N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
The compound N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide features a thieno[3,2-d]pyrimidin core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural attributes include:
- A 4-oxo group at position 4, contributing to hydrogen-bonding interactions.
- A para-tolyl (p-tolyl) substituent at position 7, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-12-4-6-13(7-5-12)15-11-30-18-17(15)24-21(25-20(18)29)26-8-2-3-14(10-26)19(28)23-9-16(22)27/h4-7,11,14H,2-3,8-10H2,1H3,(H2,22,27)(H,23,28)(H,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFIKDBENRWQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological evaluation, particularly focusing on its activity against various cancer cell lines and its mechanism of action.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler precursors through multi-step organic reactions. The detailed synthetic route has been documented in various studies, showcasing the use of thienopyrimidine frameworks which are known for their diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory effects on EGFR (epidermal growth factor receptor) tyrosine kinase activity. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against cancer cell lines such as A549 and NCI-H1975 with IC50 values in the nanomolar range (e.g., 13 nM for compound B1) .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases involved in cell proliferation and survival. For example, the inhibition of EGFR-related pathways can lead to reduced tumor growth and increased apoptosis in cancer cells. The structural characteristics of these compounds allow them to effectively bind to the active sites of these kinases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:
-
Study on EGFR Inhibition : A series of compounds were tested against EGFR L858R/T790M mutations. The study found that modifications to the thienopyrimidine scaffold significantly enhanced biological activity compared to other structural analogs .
Compound IC50 (nM) Selectivity for EGFR WT B1 13 >76-fold B7 15.629 Not specified A5 >50 Low - Cytotoxicity Assays : Compounds were subjected to cytotoxicity assays using MTT assays across various cancer cell lines. Results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts .
Pharmacological Properties
Thienopyrimidine derivatives, including this compound, have exhibited a range of pharmacological properties beyond antitumor activity:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The thieno[3,2-d]pyrimidin core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin Derivatives
Key Observations:
- R1 Substituent: p-tolyl (target) vs. m-tolyl (): The para-methyl group in the target compound may optimize π-π stacking interactions compared to the meta isomer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
